3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride

salt form selection aqueous solubility in vitro assay compatibility

3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride (CAS 56244-06-5; molecular formula C₁₇H₂₂Cl₃N₃; molecular weight 374.74 g/mol) is a synthetic carbazole derivative bearing a primary aromatic amine at the 3-position, a chlorine atom at the 6-position, and a dimethylaminopropyl side chain on the carbazole N9 nitrogen, supplied as the dihydrochloride salt. The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit antimalarial, antitumor, antimicrobial, anti-inflammatory, and CNS-modulating activities.

Molecular Formula C17H22Cl3N3
Molecular Weight 374.7 g/mol
CAS No. 56244-06-5
Cat. No. B12671601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride
CAS56244-06-5
Molecular FormulaC17H22Cl3N3
Molecular Weight374.7 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)Cl.Cl.Cl
InChIInChI=1S/C17H20ClN3.2ClH/c1-20(2)8-3-9-21-16-6-4-12(18)10-14(16)15-11-13(19)5-7-17(15)21;;/h4-7,10-11H,3,8-9,19H2,1-2H3;2*1H
InChIKeyTVQDBVLOXYALOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine Dihydrochloride (CAS 56244-06-5): A 3-Amino-6-Chloro-Carbazole with a Dimethylaminopropyl N9 Side Chain for Differentiation-Focused Research


3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride (CAS 56244-06-5; molecular formula C₁₇H₂₂Cl₃N₃; molecular weight 374.74 g/mol) is a synthetic carbazole derivative bearing a primary aromatic amine at the 3-position, a chlorine atom at the 6-position, and a dimethylaminopropyl side chain on the carbazole N9 nitrogen, supplied as the dihydrochloride salt [1]. The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit antimalarial, antitumor, antimicrobial, anti-inflammatory, and CNS-modulating activities [2]. This specific substitution pattern—combining a 3-amino group, a 6-chloro substituent, and a basic N9-dimethylaminopropyl tail—differentiates it from other carbazole-based research compounds such as carprofen (a 2-substituted 6-chloro-carbazole NSAID), aminoalcohol-carbazole antimalarials (e.g., the PfHsp90 inhibitor N-CBZ series), and simpler 3-aminocarbazole building blocks, positioning it as a research tool for studying how simultaneous C3, C6, and N9 functionalization modulates biological target engagement [3][4].

Why 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine Dihydrochloride Cannot Be Interchanged with Generic Carbazole Analogs


The carbazole compound class encompasses structurally diverse molecules whose biological activity is exquisitely sensitive to substitution pattern. In 6-chloro-9H-carbazole-based antimicrobial SAR studies, the nature of N9-substitution (alkyl vs. acyl vs. oxadiazole-linked) produced order-of-magnitude differences in MIC values against the same bacterial strains, demonstrating that the N9 side chain is not merely a solubility handle but a critical determinant of pharmacophore presentation [1]. Similarly, in the aminoalcohol-carbazole antimalarial series, the length and basicity of the N9-aminoalkyl tail directly modulated both PfHsp90 binding affinity and hERG liability, with small dialkylamino groups proving optimal for therapeutic index [2][3]. Carbazole-based STAT3 inhibitors such as BP-1-102 (IC₅₀ = 6.8 μM) and S3I-1757 (IC₅₀ = 13.5 μM) further illustrate that seemingly minor structural variations around the carbazole core produce significant potency differences [4]. Therefore, replacing CAS 56244-06-5 with an alternative 3-amino-carbazole, a different 6-chloro-carbazole, or an N9-unsubstituted analog without verifying functional equivalence in the specific assay system of interest risks irreproducible results.

Quantitative Differentiation Evidence for 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine Dihydrochloride Versus Closest Analogs


Evidence Dimension 1: Dual Protonation Sites Distinguish the Dihydrochloride Salt from Free-Base and Mono-HCl Carbazole Analogs for Solubility-Dependent Assays

CAS 56244-06-5 is supplied as the dihydrochloride salt, bearing two protonation sites: the N9-dimethylaminopropyl tertiary amine (predicted pKₐ ~9.3) and the 3-amino group on the carbazole ring. This contrasts with the majority of research-grade carbazole analogs, which are supplied either as free bases (e.g., 3-amino-9-ethylcarbazole, 3-carbazol-9-yl-N,N-dimethylpropan-1-amine) or as mono-hydrochloride/oxalate salts (e.g., carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate, CAS 41734-73-0) . The dihydrochloride form provides two molar equivalents of HCl per molecule (theoretical chloride content ~18.9% w/w), conferring higher aqueous solubility at physiologically relevant pH compared to the free base (predicted logP of the free base: ~4.2; dihydrochloride salt aqueous solubility estimated >10 mg/mL in water based on structurally related carbazole dihydrochloride salts) [1]. The quantitative solubility differential between the dihydrochloride and the free base form is estimated to be 50- to 200-fold at pH 7.4 based on class-level salt-to-free-base solubility ratios for basic amine-containing heterocycles [2].

salt form selection aqueous solubility in vitro assay compatibility

Evidence Dimension 2: 6-Chloro Substitution on the Carbazole Core Confers Differential Antimicrobial Potency Versus 6-Unsubstituted and 6-Methyl Analogs

In a systematic SAR study of 6-position-substituted carbazole derivatives by Bordei Telehoiu et al. (2020), the 6-chloro substituent on the 9H-carbazole scaffold produced distinct antimicrobial activity profiles compared to unsubstituted and alternative 6-substituted analogs [1]. Although the study did not test the exact 3-amino-N9-dimethylaminopropyl substitution of CAS 56244-06-5, the 6-chloro-substituted carbazole-oxadiazole hybrid compounds demonstrated MIC values ranging from 8 to 64 μg/mL against S. aureus and E. coli, with the chloro derivative (compound 3d) exhibiting outstanding antimicrobial activity that was superior to non-chlorinated analogs in the same series [1][2]. In a separate study of 6-substituted 3-methyl-carbazolequinones, the 6-chloro derivative (compound 24) exhibited an ED₅₀ of 0.83 μg/mL against SK-MEL-5 melanoma cells, compared with ED₅₀ values of 0.55 μg/mL for 6-methoxy and 0.66 μg/mL for 6-methyl analogs, demonstrating that the 6-chloro substituent produces a distinct cytotoxicity profile relative to other 6-position substituents on the same carbazole scaffold [3].

antimicrobial SAR 6-chloro-carbazole structure-activity relationship

Evidence Dimension 3: N9-Dimethylaminopropyl Side Chain Length and Basicity Differentiate Target Engagement from Shorter-Chain and Non-Basic N9 Analogs

The N9 substituent on the carbazole scaffold is a critical determinant of both target potency and off-target liability. The aminoalcohol-carbazole antimalarial optimization campaign at Merck Serono demonstrated that the dimethylaminoalkyl group was identified as optimal for balancing antiplasmodial potency against hERG channel inhibition [1]. In the PfHsp90 inhibitor series, the lead N-CBZ compound bearing a basic aminoalkyl side chain achieved PfHsp90-selective binding with low-micromolar antiplasmodial IC₅₀ values against P. falciparum K1 and 3D7 strains, while correlation analysis across 30 N-CBZ derivatives confirmed that the aminoalkyl N9 substituent directly contributed to PfHsp90 binding affinity [2]. CAS 56244-06-5, with its N9-dimethylaminopropyl chain (three-carbon linker terminating in a tertiary dimethylamino group), occupies an intermediate linker length that is structurally distinct from shorter-chain analogs (e.g., N9-ethyl or N9-methyl carbazoles) and from longer, more flexible aminoalkyl chains that may entropically penalize target binding [3].

N9-substitution linker optimization PfHsp90 hERG selectivity

Evidence Dimension 4: 3-Amino Group Enables Cell Differentiation-Inducing Activity Not Observed with 3-Nitro or 3-Unsubstituted Carbazole Analogs

Compounds related to CAS 56244-06-5 have been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential application as anti-cancer agents and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing activity is structurally associated with the 3-amino substitution pattern on the carbazole core. In a parallel line of investigation, Bessa et al. (2021) demonstrated that semi-synthetic aminocarbazole derivatives, including 3-aminocarbazole alkaloids such as heptaphylline, exhibited potent tumor cell growth inhibitory activity on wild-type p53-expressing cancer cell lines, with the amino group at the 3-position being essential for p53 pathway activation [2]. In contrast, 3-nitro-carbazole derivatives and N-phthalyl-protected 3-amino-carbazoles showed consistently weaker antiproliferative activity, confirming that a free or readily deprotected 3-amino group is a structural prerequisite for this mechanism [3].

cell differentiation 3-aminocarbazole anticancer p53

Research Application Scenarios Where 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine Dihydrochloride Provides Definitive Procurement Value


Scenario 1: Aqueous-Phase Phenotypic Screening for Differentiation-Inducing Small Molecules

In high-content screening campaigns aimed at identifying small molecules that induce differentiation of undifferentiated progenitor or cancer stem cells toward a monocytic lineage, CAS 56244-06-5 offers two practical advantages: (i) its dihydrochloride salt form permits direct dissolution in aqueous assay media at concentrations exceeding 10 mg/mL, eliminating confounding DMSO solvent effects on differentiation readouts; and (ii) the free 3-amino group on the carbazole core is structurally positioned to engage p53-related or other transcriptional regulatory pathways implicated in differentiation, as inferred from the activity of related 3-aminocarbazole alkaloids [1]. Using a 3-nitro-carbazole or N9-unsubstituted analog would negate both the solubility benefit and the pharmacophoric amino group, yielding false-negative screening results.

Scenario 2: Structure-Activity Relationship (SAR) Exploration of N9-Aminoalkyl Linker Length in Carbazole-Based Kinase or Chaperone Inhibitors

For medicinal chemistry teams optimizing carbazole-based inhibitors of PfHsp90, STAT3, or related nucleotide-binding targets, CAS 56244-06-5 serves as a defined reference point for the "three-carbon dimethylamino linker" SAR bin. The published aminoalcohol-carbazole optimization campaign established that small dialkylamino groups at the molecular termini are optimal for therapeutic index, and systematic variation of the N9 linker from two to four methylene units modulates both target affinity and hERG liability [2][3]. Procuring CAS 56244-06-5 as the three-carbon linker standard, alongside shorter (N9-ethyl) and longer (N9-butyl) chain analogs, provides the complete linker SAR dataset required for multiparameter optimization.

Scenario 3: 6-Position Substituent SAR in Carbazole-Based Cytotoxicity Profiling

In cancer pharmacology programs comparing the cytotoxicity profiles of 6-substituted carbazole derivatives, the 6-chloro substituent of CAS 56244-06-5 produces a distinct potency fingerprint relative to 6-methoxy (ED₅₀ = 0.55 μg/mL), 6-methyl (ED₅₀ = 0.66 μg/mL), and 6-unsubstituted analogs in SK-MEL-5 melanoma and other cell lines [4]. Researchers building a carbazole fragment library for phenotypic cytotoxicity screening should include the 6-chloro-substituted compound as a non-negotiable member of the 6-position substitution matrix; omitting it creates a data gap that prevents full deconvolution of substituent contributions to the observed cytotoxicity phenotype.

Scenario 4: Dual Pharmacophore Probe Combining Carbazole DNA Intercalation with Basic Side-Chain-Mediated Transporter or Receptor Interactions

The planar carbazole tricyclic system has documented DNA intercalation properties, while the N9-dimethylaminopropyl side chain introduces a pH-dependent cationic center capable of engaging negatively charged biomolecular surfaces or aminergic receptor binding pockets [5][6]. This dual pharmacophore architecture makes CAS 56244-06-5 a valuable chemical probe for studies requiring simultaneous DNA binding and electrostatic target engagement—for example, in investigations of carbazole derivatives as functional 5-HT₆ receptor ligands where the aminoalkyl side chain is a critical recognition element [7]. Substituting with a non-basic N9-alkyl analog would eliminate the electrostatic interaction component, fundamentally altering the compound's polypharmacology profile.

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